3-(2-bromophenyl)-2-methyl-2-Propenoicacid
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Overview
Description
3-(2-bromophenyl)-2-methyl-2-Propenoicacid is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-2-methyl-2-Propenoicacid can be achieved through several methods. One common approach involves the bromination of a suitable precursor, such as 2-methyl-2-propenoic acid, followed by a Friedel-Crafts acylation reaction to introduce the bromophenyl group . The reaction conditions typically involve the use of a brominating agent like diethyl dibromomalonate and a catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and acylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-2-methyl-2-Propenoicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a phenylpropenoic acid derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(2-bromophenyl)-2-methyl-2-propenoic acid, while reduction could produce 3-phenyl-2-methyl-2-propenoic acid.
Scientific Research Applications
3-(2-bromophenyl)-2-methyl-2-Propenoicacid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-2-methyl-2-Propenoicacid involves its interaction with specific molecular targets and pathways. For instance, its bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to biological targets. The propenoic acid moiety can undergo conjugation reactions, affecting the compound’s overall stability and activity.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-2-methyl-2-Propenoicacid: Similar structure but with a chlorine atom instead of bromine.
3-(2-fluorophenyl)-2-methyl-2-Propenoicacid: Contains a fluorine atom, leading to different reactivity and properties.
3-(2-iodophenyl)-2-methyl-2-Propenoicacid: Features an iodine atom, which can significantly alter its chemical behavior.
Uniqueness
3-(2-bromophenyl)-2-methyl-2-Propenoicacid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C10H9BrO2 |
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Molecular Weight |
241.08 g/mol |
IUPAC Name |
(E)-3-(2-bromophenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C10H9BrO2/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-6H,1H3,(H,12,13)/b7-6+ |
InChI Key |
HKIQRYVKZYPWRK-VOTSOKGWSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1Br)/C(=O)O |
Canonical SMILES |
CC(=CC1=CC=CC=C1Br)C(=O)O |
Origin of Product |
United States |
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